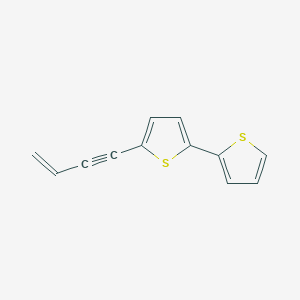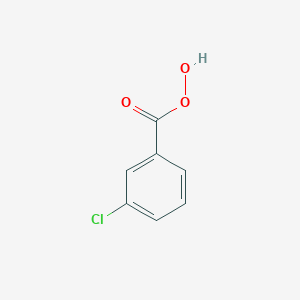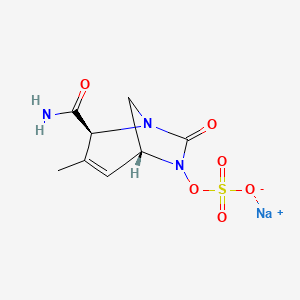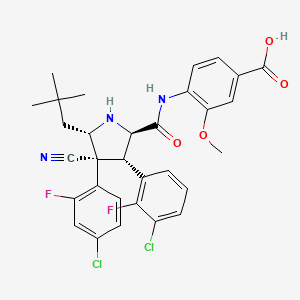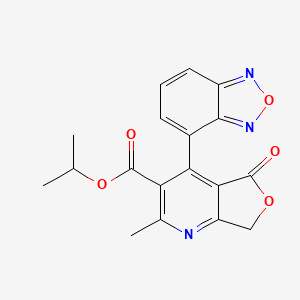
Dehydro Isradipine Lactone
Overview
Description
Dehydro Isradipine Lactone is a derivative of Isradipine, a 2,4-dihydropyridine and selective agonist of L-type calcium channels . It has a molecular formula of C₁₈H₁₅N₃O₅ and a molecular weight of 353.33 . This compound is primarily used in research settings, particularly in the fields of pharmacology and neurobiology .
Mechanism of Action
Target of Action
Dehydro Isradipine Lactone is a derivative of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . The primary targets of this compound are likely to be similar to those of Isradipine, which are the L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cardiac and arterial smooth muscle cells .
Mode of Action
this compound, like Isradipine, is expected to bind to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition of calcium influx leads to a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .
Biochemical Pathways
Inhibition of calcium influx through L-type calcium channels can lead to a decrease in the contractile activity of arterial smooth muscle cells, resulting in vasodilation .
Biochemical Analysis
Biochemical Properties
Dehydro Isradipine Lactone, like Isradipine, is likely to interact with L-type Ca 2+ channels . These channels are crucial in various biochemical reactions, particularly those involving calcium signaling. The nature of these interactions is likely to be binding, leading to the modulation of the channel’s activity .
Cellular Effects
Isradipine, from which this compound is derived, has been shown to have anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to involve binding to L-type Ca 2+ channels, similar to Isradipine . This binding could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Given its relationship to Isradipine, it may be involved in pathways related to calcium signaling .
Subcellular Localization
Given its likely interaction with L-type Ca 2+ channels , it may be localized to the plasma membrane where these channels are typically found.
Preparation Methods
The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .
Chemical Reactions Analysis
Dehydro Isradipine Lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dehydro Isradipine Lactone has several scientific research applications:
Comparison with Similar Compounds
Dehydro Isradipine Lactone is unique compared to other calcium channel blockers due to its specific binding affinity and neuroprotective properties . Similar compounds include:
- Nifedipine
- Felodipine
- Nimodipine
These compounds also belong to the dihydropyridine class of calcium channel blockers but differ in their pharmacokinetic profiles and specific therapeutic applications .
Biological Activity
Dehydro Isradipine Lactone is a derivative of Isradipine, a well-known calcium channel blocker used primarily in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its lactone structure, which influences its biological activity. The compound is structurally related to Isradipine, which belongs to the dihydropyridine class of calcium channel blockers.
This compound acts primarily as a calcium channel blocker. It binds with high affinity to L-type calcium channels in cardiac and smooth muscle cells, inhibiting calcium influx. This results in:
- Vasodilation : By relaxing vascular smooth muscle, it decreases systemic vascular resistance and lowers blood pressure.
- Negative Inotropic Effects : It reduces myocardial contractility, which can be beneficial in certain cardiovascular conditions.
The IC50 value for this compound has been reported to be approximately 34 ± 8 μM, indicating its potency as a calcium channel blocker .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of its parent compound, Isradipine. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption following oral administration.
- Bioavailability : Approximately 15-24% due to extensive first-pass metabolism.
- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its pharmacological effects.
- Excretion : Metabolites are excreted mainly through urine and feces.
Antihypertensive Effects
Research indicates that this compound effectively lowers blood pressure in hypertensive models. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to controls .
Cardiovascular Studies
In clinical settings, this compound has shown promise in improving outcomes for patients with cardiovascular diseases. A study involving patients with hypertension reported improved left ventricular function and reduced incidence of heart failure events when treated with this compound .
Case Studies
- Hypertensive Patients : A double-blind study assessed the efficacy of this compound in patients with resistant hypertension. Results indicated a significant decrease in blood pressure over 12 weeks without major adverse effects.
- Heart Failure Models : In a rat model of heart failure, administration of this compound resulted in improved cardiac output and reduced myocardial oxygen consumption compared to untreated groups.
Research Findings
Recent studies have focused on the broader implications of calcium channel blockers like this compound beyond hypertension:
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly beneficial in conditions like Alzheimer's disease due to calcium's role in neuronal excitability .
- Cancer Research : Investigations into the anti-tumor effects have revealed that calcium channel blockers can inhibit tumor growth in certain cancer cell lines by inducing apoptosis .
Properties
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPHSXEFQBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652534 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-91-1 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



